molecular formula C9H6FNO2 B6231470 6-fluoroindolizine-2-carboxylic acid CAS No. 1206981-79-4

6-fluoroindolizine-2-carboxylic acid

Cat. No.: B6231470
CAS No.: 1206981-79-4
M. Wt: 179.1
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Description

6-fluoroindolizine-2-carboxylic acid is a heterocyclic organic compound that belongs to a family of pyridine-like molecules. It is structurally similar to indole and pyridine, but contains a five-membered ring with a nitrogen atom

Preparation Methods

The synthesis of 6-fluoroindolizine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature can yield indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

6-fluoroindolizine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include titanium(III) chloride for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of β,β-difunctionalized o-nitrostyrenes with titanium(III) chloride can produce 2,3-difunctionalized indoles through a domino sequential reaction involving reduction, cyclization, and migration .

Scientific Research Applications

6-fluoroindolizine-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds can bind with high affinity to multiple receptors, making them valuable for developing new therapeutic agents . Additionally, indole derivatives are of interest in the field of plant biology, where they play roles in plant growth regulation and disease resistance .

Mechanism of Action

The mechanism of action of 6-fluoroindolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, they can inhibit viral replication by targeting viral enzymes or enhance immune responses by interacting with immune cell receptors . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative.

Comparison with Similar Compounds

6-fluoroindolizine-2-carboxylic acid is similar to other indole derivatives, such as indole-2-carboxylic acid and 5-fluoroindole-2-carboxylic acid . its unique structure, which includes a fluorine atom at the 6-position, gives it distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to specific receptors . Other similar compounds include 2-aminoindolizines and 2-alkyl-1-(1-cyanoalkyl)pyridinium salts, which also exhibit interesting chemical and biological activities .

Properties

CAS No.

1206981-79-4

Molecular Formula

C9H6FNO2

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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